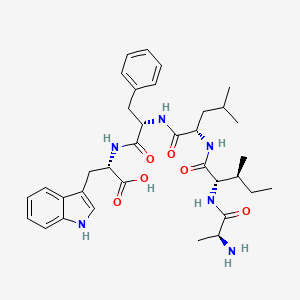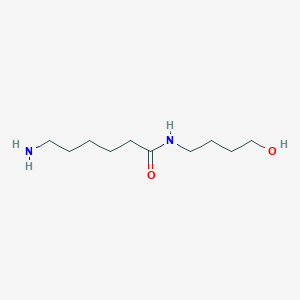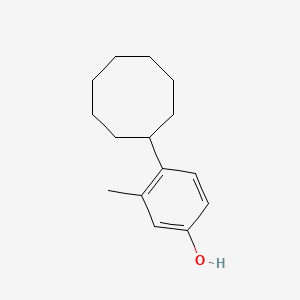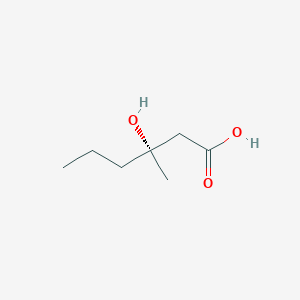![molecular formula C15H16O B14229463 Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- CAS No. 547741-06-0](/img/structure/B14229463.png)
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- is an organic compound characterized by a benzene ring substituted with a 3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl group. This compound is notable for its unique structure, which combines aromatic, alkyne, and diene functionalities, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- typically involves the following steps:
Formation of the 4-methyl-2,3-pentadienyl group: This can be achieved through the reaction of 4-methyl-2,3-pentadien-1-ol with appropriate reagents to introduce the diene functionality.
Attachment to the benzene ring: The 4-methyl-2,3-pentadienyl group is then linked to the benzene ring via an ether bond, often using a base such as sodium hydride (NaH) to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.
Introduction of the propynyl group: The final step involves the addition of the propynyl group to the benzene ring, which can be accomplished through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using a terminal alkyne and a halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst, converting the alkyne and diene functionalities to alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, facilitated by reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, palladium catalyst, room temperature or elevated temperatures.
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂, often under reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
科学的研究の応用
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecular architectures and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用機序
The mechanism of action of Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- involves its interaction with molecular targets through various pathways:
Aromaticity: The benzene ring provides stability and facilitates interactions with other aromatic systems.
Alkyne Reactivity: The propynyl group can undergo cycloaddition reactions, forming new carbon-carbon bonds.
Diene Conjugation: The 4-methyl-2,3-pentadienyl group can participate in Diels-Alder reactions, contributing to the formation of cyclic structures.
類似化合物との比較
Similar Compounds
Benzene, [3-[(4-methyl-2,3-butadienyl)oxy]-1-propynyl]-: Similar structure but with a butadienyl group instead of a pentadienyl group.
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-butynyl]-: Similar structure but with a butynyl group instead of a propynyl group.
特性
CAS番号 |
547741-06-0 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
InChI |
InChI=1S/C15H16O/c1-14(2)8-6-12-16-13-7-11-15-9-4-3-5-10-15/h3-6,9-10H,12-13H2,1-2H3 |
InChIキー |
DQAQGUBOTCLFIK-UHFFFAOYSA-N |
正規SMILES |
CC(=C=CCOCC#CC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)




![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)



![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)


